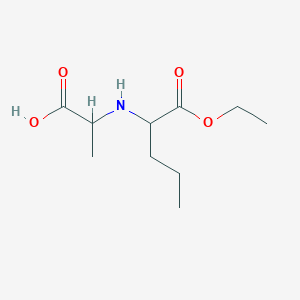

N-(1-ethoxy-1-oxopentan-2-yl)alanine

Description

Significance of N-Acylated Amino Acid Esters in Contemporary Chemical Research

N-acylated amino acid esters are of considerable importance in contemporary chemical research due to their multifaceted nature. They serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. science.gov Their surfactant properties have also led to their use in the cosmetics and food industries. researchgate.net

In the realm of medicinal chemistry, these compounds are often used as building blocks for the synthesis of peptide-based drugs and enzyme inhibitors. nih.gov The N-acyl group can be strategically chosen to modulate the lipophilicity and pharmacokinetic properties of the final drug molecule, enhancing its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the ester group provides a handle for further chemical modification or for the controlled release of the active compound in biological systems.

The study of N-acylated amino acid esters also contributes to a deeper understanding of fundamental biological processes. These molecules and their derivatives are involved in various signaling pathways and metabolic processes within living organisms. nih.gov Research into their synthesis and reactivity not only expands the synthetic chemist's toolbox but also provides insights into the intricate molecular machinery of life.

Contextualization of N-(1-ethoxy-1-oxopentan-2-yl)alanine within the N-Acylated Amino Acid Derivative Class

N-(1-ethoxy-1-oxopentan-2-yl)alanine, also known by synonyms such as N-[(S)-1-Carbethoxybutyl]-(S)-alanine, is a chiral N-acylated amino acid ester. pharmaffiliates.com It is a derivative of the naturally occurring amino acid L-alanine, where the nitrogen atom is acylated with a 1-ethoxy-1-oxopentan-2-yl group. This specific combination of an amino acid and a functionalized acyl group places it firmly within the N-acylated α-amino acid ester class.

The primary significance of N-(1-ethoxy-1-oxopentan-2-yl)alanine lies in its role as a key intermediate in the synthesis of Perindopril. pharmaffiliates.com Perindopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. The stereochemistry of N-(1-ethoxy-1-oxopentan-2-yl)alanine is crucial for the therapeutic efficacy of the final drug, highlighting the importance of stereoselective synthesis in the preparation of this intermediate.

Beyond its role in pharmaceutical synthesis, the study of N-(1-ethoxy-1-oxopentan-2-yl)alanine and its analogs can provide valuable information about the structure-activity relationships of N-acylated amino acid esters. Understanding how the specific acyl group and amino acid residue influence the chemical and physical properties of the molecule can guide the design of new compounds with tailored functionalities.

Below is a table summarizing the key identifiers and physicochemical properties of N-(1-ethoxy-1-oxopentan-2-yl)alanine.

| Property | Value |

| CAS Number | 82834-12-6 chemicalbook.com |

| Molecular Formula | C10H19NO4 chemicalbook.com |

| Molecular Weight | 217.26 g/mol chemicalbook.com |

| IUPAC Name | (2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid nih.gov |

| Synonyms | N-[(S)-1-Carbethoxybutyl]-(S)-alanine, (S)-N-(1-Carboxyethyl)-L-norvaline 1-Ethyl Ester pharmaffiliates.com |

| Appearance | White or yellowish crystalline powder |

| pKa | 2.15±0.10 (Predicted) |

Fundamental Academic Research Questions Addressing N-Acylated α-Amino Acid Esters

The field of N-acylated α-amino acid esters is driven by a number of fundamental academic research questions that aim to expand our understanding and utilization of these molecules. Some of the key questions include:

How can we develop more efficient and stereoselective synthetic methods? A primary focus of research is the development of novel catalytic systems and reaction conditions that allow for the synthesis of N-acylated α-amino acid esters with high yields and enantiomeric purity. This includes the exploration of both chemical and enzymatic approaches to catalysis. researchgate.net

What are the detailed mechanisms of action of these compounds in biological systems? For N-acylated amino acid esters with biological activity, a crucial research question is to elucidate their molecular targets and the signaling pathways they modulate. nih.gov This knowledge is essential for the rational design of new therapeutic agents.

How can we tailor the structure of N-acylated α-amino acid esters to achieve specific properties? Researchers are investigating how systematic changes in the acyl chain and the amino acid moiety affect the physicochemical properties of these molecules, such as their solubility, stability, and self-assembly behavior. This is particularly relevant for their application as surfactants, drug delivery vehicles, and functional materials.

What is the full scope of their natural occurrence and biological roles? While many N-acylated amino acids are known to be endogenous signaling molecules, the full extent of their presence in different organisms and their diverse biological functions are still being uncovered. nih.gov

The following table presents some detailed research findings on N-(1-ethoxy-1-oxopentan-2-yl)alanine, primarily from its role as a pharmaceutical intermediate.

| Research Finding | Details |

| Synthesis | Synthesized via the reaction of L-alanine with an appropriate precursor for the 1-ethoxy-1-oxopentan-2-yl group, often involving reductive amination or nucleophilic substitution reactions. The stereochemistry is critical and is controlled through the use of chiral starting materials or catalysts. |

| Application | Primarily used as a key building block in the multi-step synthesis of the ACE inhibitor Perindopril. |

| Spectroscopic Data (¹H NMR) | The ¹H NMR spectrum shows characteristic signals for the ethyl ester group (a triplet and a quartet), the propyl chain of the pentanoyl group, the methyl group of the alanine (B10760859) residue, and the protons on the chiral centers. |

| Purity | High purity is essential for its use in pharmaceutical manufacturing, often exceeding 98%. |

Structure

3D Structure

Properties

IUPAC Name |

2-[(1-ethoxy-1-oxopentan-2-yl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-4-6-8(10(14)15-5-2)11-7(3)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVAVXHAOCLQBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of N 1 Ethoxy 1 Oxopentan 2 Yl Alanine

Oxidation Reactions of N-(1-ethoxy-1-oxopentan-2-yl)alanine

The structure of N-(1-ethoxy-1-oxopentan-2-yl)alanine, comprising an N-acylated amino acid ester, presents several sites susceptible to oxidation. While specific studies on this exact molecule are not extensively detailed in publicly available literature, the reactivity can be inferred from studies on analogous N-acyl amino acids. science.govfrontiersin.org Oxidation can potentially occur at the acyl chain or the amino acid backbone.

Enzyme-catalyzed oxidation represents a significant pathway for the metabolism of N-acylated amino acids. frontiersin.orgnih.gov For instance, cyclooxygenase enzymes (COX-1 and COX-2) are known to metabolize certain N-acylalanines. nih.gov Another potential transformation is electrochemical oxidation. The Hofer-Moest reaction, for example, involves the electrochemical decarboxylative α-methoxylation of N-acyl-α-amino acids, although this would require prior hydrolysis of the ethyl ester in the parent compound. science.gov It is noted that N-acylated amino acids with side chains susceptible to oxidation, such as cysteine or tryptophan, fail to undergo this reaction, a consideration not relevant to the alanine (B10760859) and norvaline-derived portions of N-(1-ethoxy-1-oxopentan-2-yl)alanine. science.gov

Hydrolysis and Ester Cleavage Pathways of N-Acylated Amino Acid Esters

The N-(1-ethoxy-1-oxopentan-2-yl)alanine molecule contains an ethyl ester functional group, which is susceptible to hydrolysis under both acidic and basic conditions. This reaction cleaves the ester bond, yielding the corresponding carboxylic acid and ethanol.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., HCl, H₂SO₄) and an excess of water, the ester undergoes hydrolysis. This reaction is reversible and is essentially the reverse of Fischer esterification. pearson.com The process begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Promoted Hydrolysis (Saponification): Alkaline hydrolysis, or saponification, is an irreversible reaction that goes to completion. Using a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), the ester is converted into a carboxylate salt and an alcohol. In this reaction, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The base is a reactant and is consumed in the reaction.

| Condition | Catalyst/Reagent | Products | Reversibility |

| Acidic | Strong Acid (e.g., H₂SO₄) + H₂O | N-(1-carboxy-1-oxopentan-2-yl)alanine + Ethanol | Reversible |

| Basic | Strong Base (e.g., NaOH) + H₂O | Sodium N-(1-carboxy-1-oxopentan-2-yl)alaninate + Ethanol | Irreversible |

Further Functional Group Interconversions and Derivatization Strategies

The conversion of amino acid derivatives into isocyanides (or isonitriles) is a valuable transformation, as the isocyanide group is a key pharmacophore in various natural products and a versatile reactant in multicomponent reactions like the Ugi and Passerini reactions. nih.gov While direct conversion of N-(1-ethoxy-1-oxopentan-2-yl)alanine is not explicitly documented, a general and effective method for preparing enantiomerically pure isonitriles from α-amino acid esters exists. nih.gov

This strategy typically involves a two-step process:

N-Formylation: The secondary amine of the starting material is first formylated.

Dehydration: The resulting N-formyl derivative is then dehydrated to yield the isocyanide. nih.gov

A number of reagents are employed for the dehydration step, including phosgene, diphosgene, and triphosgene (B27547), in the presence of a tertiary amine base. nih.gov For instance, treating an N-formyl amino acid ester with triphosgene and N-methyl morpholine (B109124) (NMM) can furnish the desired isonitrile with high enantiomeric purity. nih.gov This methodology could plausibly be applied to N-(1-ethoxy-1-oxopentan-2-yl)alanine to generate the corresponding α-isocyano ester, a valuable synthetic building block.

The primary derivatization strategy for N-(1-ethoxy-1-oxopentan-2-yl)alanine is its activation for use in peptide bond formation. Its synthetic utility is significantly enhanced by converting its free carboxylic acid group (present after ester hydrolysis) or the existing secondary amine into a reactive species for coupling reactions.

A key application involves converting the carboxylic acid moiety into a more reactive derivative, such as an acid halide or an activated ester, to facilitate amide bond formation. For example, in the synthesis of Perindopril, N-[(S)-1-carbethoxybutyl]-(S)-alanine can be reacted with a halogenating agent to form the corresponding alanyl halide. google.com Alternatively, it can be converted into a reactive 2'-benzothiazolyl ester, which readily couples with other amino components. epo.org These activated intermediates are crucial for efficiently forming the peptide bond central to the structure of ACE inhibitors.

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

N-(1-ethoxy-1-oxopentan-2-yl)alanine, also known as N-[(S)-1-carbethoxybutyl]-(S)-alanine, is a pivotal intermediate in the industrial synthesis of Perindopril. epo.orggoogle.compharmaffiliates.com Perindopril is a potent, long-acting ACE inhibitor used to treat hypertension and heart failure. google.comnih.gov The synthesis of Perindopril hinges on the coupling of this key intermediate with a bicyclic amino acid derivative, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. google.com

Preparation of the Intermediate: N-[(S)-1-carbethoxybutyl]-(S)-alanine is synthesized, often through the reductive amination of ethyl 2-oxopentanoate (B1239548) with L-alanine or by reacting ethyl-L-norvalinate hydrochloride with pyruvic acid under catalytic hydrogenation. epo.org

Activation and Coupling: The carboxylic acid group of N-[(S)-1-carbethoxybutyl]-(S)-alanine is activated. The resulting activated species is then condensed with an ester of (2S,3aS,7aS)-2-carboxyperhydroindole. This peptide coupling is typically carried out in an alkaline medium, often using a catalyst like dicyclohexylcarbodiimide (B1669883) (DCC). google.com

Deprotection: The protecting group on the indole (B1671886) carboxylic acid is removed, commonly by catalytic hydrogenation, to yield the final Perindopril molecule. google.com

The stereochemical integrity of N-(1-ethoxy-1-oxopentan-2-yl)alanine is crucial for the pharmacological activity of the final drug, making its stereoselective synthesis and use a critical aspect of the manufacturing process. epo.org

| Reactant 1 | Reactant 2 | Coupling Agent/Method | Product |

| N-[(S)-1-carbethoxybutyl]-(S)-alanine | Benzyl (B1604629) (2S,3aS,7aS)-octahydroindole-2-carboxylate | Dicyclohexylcarbodiimide (DCC) | Perindopril Benzyl Ester |

| N-[(S)-1-carbethoxybutyl]-(S)-alanyl halide | (2S,3aS,7aS)-2-carboxyperhydroindole | Base | Perindopril |

| 2'-benzothiazolyl ester of N-[(S)-1-carbethoxybutyl]-(S)-alanine | Ester of (2S, 3aS, 7aS)-2-carboxyperhydroindole | N/A | Perindopril Ester |

General Contributions to Pharmaceutical Intermediate Production

N-(1-ethoxy-1-oxopentan-2-yl)alanine is a significant chiral building block in the pharmaceutical industry, primarily recognized for its role as a key intermediate in the synthesis of a major class of cardiovascular drugs. Its structural features, combining a substituted alanine moiety with an ethyl ester, make it a versatile precursor for creating complex molecules with specific stereochemistry, which is crucial for pharmacological activity.

The principal contribution of N-(1-ethoxy-1-oxopentan-2-yl)alanine to pharmaceutical intermediate production lies in its extensive use in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. nih.gov ACE inhibitors are a class of medications used to treat high blood pressure and heart failure. The N-substituted L-alanine fragment within the structure of N-(1-ethoxy-1-oxopentan-2-yl)alanine serves as a crucial pharmacophore that mimics a portion of the natural substrate of the angiotensin-converting enzyme. google.com

This compound facilitates the construction of the core structure of several widely prescribed ACE inhibitors. For instance, it is a key precursor in the synthesis of drugs like Enalapril. nih.gov The synthesis of these active pharmaceutical ingredients (APIs) often involves the coupling of N-(1-ethoxy-1-oxopentan-2-yl)alanine with another amino acid or a related cyclic structure. The presence of both a carboxylic acid (or its ester) and an amino group allows for standard peptide coupling reactions, making it amenable to both solution-phase and solid-phase peptide synthesis (SPPS) methodologies. nih.govwpmucdn.comresearchgate.net

The chirality of N-(1-ethoxy-1-oxopentan-2-yl)alanine is of paramount importance. The stereospecific synthesis of ACE inhibitors is essential, as different stereoisomers can have significantly different pharmacological activities and safety profiles. The use of enantiomerically pure N-(1-ethoxy-1-oxopentan-2-yl)alanine ensures the desired stereochemistry in the final drug product.

Beyond its well-established role in ACE inhibitor synthesis, the structure of N-(1-ethoxy-1-oxopentan-2-yl)alanine makes it a valuable dipeptide isostere. nih.gov Dipeptide isosteres are molecules that mimic the structure of dipeptides but are modified to have improved properties such as increased stability against enzymatic degradation or better oral bioavailability. This characteristic suggests its potential utility in the development of other peptide-based or peptidomimetic drugs, although its application in other therapeutic areas such as antiviral or anticancer agents is not as extensively documented in publicly available research. nih.govnih.gov

The chemical reactivity of N-(1-ethoxy-1-oxopentan-2-yl)alanine is centered around its two primary functional groups: the secondary amine and the carboxylic acid/ester. The amino group can be acylated or alkylated, while the carboxylic acid can be activated for amide bond formation. This dual functionality allows for its sequential incorporation into larger molecules. A notable transformation is its conversion into an N-carboxyanhydride (NCA), a highly reactive intermediate that facilitates efficient coupling with other molecules, as demonstrated in the synthesis of ACE inhibitor precursors. google.com

The following table summarizes the key role of N-(1-ethoxy-1-oxopentan-2-yl)alanine as a pharmaceutical intermediate in the synthesis of ACE inhibitors, based on documented synthetic pathways.

Table 1: Role of N-(1-ethoxy-1-oxopentan-2-yl)alanine in ACE Inhibitor Synthesis

| ACE Inhibitor | Synthetic Role of N-(1-ethoxy-1-oxopentan-2-yl)alanine | Key Transformation |

| Enalapril | Provides the N-substituted L-alanine core structure. | Amide bond formation with L-proline. nih.gov |

| Perindopril | Serves as a key building block for the dipeptide-like structure. | Coupling with a bicyclic amino acid derivative. pharmaffiliates.compharmaffiliates.com |

Detailed research findings from patent literature describe specific synthetic routes. For example, a process for preparing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride, a direct derivative of the subject compound and a key intermediate for ACE inhibitors, reports a yield of 82% for the cyclization step to the N-carboxyanhydride. google.com Such high-yield transformations underscore the efficiency and industrial applicability of using N-(1-ethoxy-1-oxopentan-2-yl)alanine and its derivatives in large-scale pharmaceutical production.

Computational Chemistry Investigations of N 1 Ethoxy 1 Oxopentan 2 Yl Alanine

Molecular Modeling and Conformational Landscape Analysis

Studies on similar dipeptides, such as the alanine (B10760859) dipeptide (Ac-L-Ala-NHMe), have identified several stable conformations, including C7eq, C5, C7ax, β2, and αL, which are characterized by specific intramolecular hydrogen bonds and backbone torsion angles. acs.orgrutgers.edu A similar analysis for N-(1-ethoxy-1-oxopentan-2-yl)alanine would likely reveal analogous stable structures, influenced by the ethoxy and propyl groups.

Detailed Research Findings: A comprehensive conformational search would generate a potential energy surface (PES), often visualized as a Ramachandran plot for the backbone dihedral angles. The plot would show distinct energy minima corresponding to stable conformers. The relative populations of these conformers at a given temperature can be estimated from their calculated free energies using the Boltzmann distribution.

Below is an illustrative table of potential low-energy conformers for N-(1-ethoxy-1-oxopentan-2-yl)alanine, with hypothetical relative energies based on typical findings for similar dipeptides. acs.org

| Conformer | Typical Dihedral Angles (φ, ψ) | Hypothetical Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| Extended (β-sheet like) | (-150°, 150°) | 0.00 | Minimal steric hindrance |

| Turn (C7) | (-80°, 70°) | 1.5 | Intramolecular hydrogen bond between N-H and C=O |

| Helical (α-helix like) | (-60°, -50°) | 3.2 | Favorable helical arrangement |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Once the low-energy conformers are identified, quantum chemical calculations are employed to obtain a more accurate description of their electronic structure and to predict their reactivity. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are commonly used. uwec.eduacs.org

These calculations provide detailed information about the distribution of electrons within the molecule. Key electronic properties that can be calculated include:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A small HOMO-LUMO gap generally indicates higher reactivity.

Electrostatic Potential (ESP): An ESP map reveals the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For N-(1-ethoxy-1-oxopentan-2-yl)alanine, the carbonyl oxygens and the nitrogen atom are expected to be nucleophilic sites.

Detailed Research Findings: Quantum chemical calculations would allow for the creation of reactivity indices. For instance, Fukui functions can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack. The analysis of molecular orbitals would provide insights into potential chemical reactions.

An example of a data table summarizing key electronic properties for the most stable conformer of N-(1-ethoxy-1-oxopentan-2-yl)alanine is presented below. The values are representative of what would be expected for a molecule of this type.

| Property | Calculated Value (Illustrative) | Implication |

|---|---|---|

| HOMO Energy | -8.5 eV | Region of electron donation (e.g., nitrogen lone pair) |

| LUMO Energy | 1.2 eV | Region of electron acceptance (e.g., carbonyl carbon) |

| HOMO-LUMO Gap | 9.7 eV | Indicates relatively high kinetic stability |

| Dipole Moment | 2.5 D | Suggests the molecule is moderately polar |

In Silico Prediction of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. For N-(1-ethoxy-1-oxopentan-2-yl)alanine, potential reactions of interest could include its formation (peptide bond formation) or its hydrolysis. In silico methods can map out the entire reaction pathway, identifying reactants, products, intermediates, and, crucially, transition states. acs.orgnih.gov

The process involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy of the TS relative to the reactants determines the activation energy of the reaction, which is a key factor in reaction kinetics. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified TS connects the desired reactants and products. nih.gov

Detailed Research Findings: For the hydrolysis of the amide bond in N-(1-ethoxy-1-oxopentan-2-yl)alanine, computational studies could compare different catalytic mechanisms (e.g., acid-catalyzed vs. base-catalyzed). The calculations would provide the geometries of the transition states and the activation energy barriers for each step. This information helps in understanding the conditions under which the molecule is stable or reactive.

A hypothetical reaction coordinate diagram for the acid-catalyzed hydrolysis of the amide bond is described in the table below, outlining the key stages and their energetic properties.

| Reaction Step | Description | Hypothetical Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | N-(1-ethoxy-1-oxopentan-2-yl)alanine + H₃O⁺ | 0.0 |

| Transition State 1 | Protonation of carbonyl oxygen and nucleophilic attack by water | +20.5 |

| Intermediate | Tetrahedral intermediate | +15.0 |

| Transition State 2 | Proton transfer and C-N bond cleavage | +25.0 |

| Products | Alanine + Ethyl 2-aminopentanoate | -5.0 |

Density Functional Theory (DFT) Applications in Structural Optimization and Energetics

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. semanticscholar.orgubc.ca For N-(1-ethoxy-1-oxopentan-2-yl)alanine, DFT is particularly well-suited for refining the geometries of the conformers identified through molecular mechanics and for obtaining accurate energetic information.

Structural Optimization: DFT calculations are used to perform geometry optimizations, which locate the minimum energy structure of a molecule. Starting from an initial guess (e.g., from an MM calculation), the method iteratively adjusts the atomic coordinates until the forces on all atoms are close to zero. This results in a highly accurate prediction of bond lengths, bond angles, and dihedral angles. mdpi.com

Energetics: Once the structures are optimized, DFT can provide precise calculations of their electronic energies. By comparing the energies of different conformers, a reliable ordering of their stability can be established. acs.orgnih.gov Furthermore, by calculating the vibrational frequencies, zero-point vibrational energies (ZPVE) and thermal corrections can be added to the electronic energies to obtain enthalpies and Gibbs free energies at a specific temperature. comporgchem.com This allows for a more direct comparison with experimental thermodynamic data.

Detailed Research Findings: DFT calculations, often using functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-311+G(d,p)), would yield precise geometric parameters for the most stable conformer of N-(1-ethoxy-1-oxopentan-2-yl)alanine. nih.gov The calculated vibrational frequencies could also be used to simulate the infrared (IR) spectrum of the molecule, which could then be compared with experimental spectra for validation.

The following table provides an example of optimized geometric parameters and calculated energies for a hypothetical stable conformer of N-(1-ethoxy-1-oxopentan-2-yl)alanine, as would be obtained from a DFT calculation.

| Parameter | Optimized Value (Illustrative) |

|---|---|

| Amide C-N bond length | 1.34 Å |

| Backbone Dihedral Angle (φ) | -145.0° |

| Backbone Dihedral Angle (ψ) | 155.0° |

| Electronic Energy (Hartree) | -785.12345 |

| Gibbs Free Energy (Hartree) | -784.98765 |

Broader Biochemical and Ecological Research on N Acylated Amino Acid Derivatives

Endogenous Occurrence and Biosynthetic Pathways of N-Acyl Amino Acids in Biological Systems

N-acyl amino acids are endogenously produced in a wide range of organisms, from bacteria to mammals, highlighting their fundamental roles in biology. nih.govfrontiersin.org In mammals, they are considered part of the "endocannabinoidome," a complex signaling system of lipid mediators. researchgate.net The biosynthesis of NAAAs is not yet fully understood and can occur through several potential pathways. nih.gov

One proposed mechanism involves the direct condensation of a fatty acid (or its coenzyme A derivative) with an amino acid. frontiersin.org Another significant pathway for the formation of some NAAAs is through the action of N-acyltransferases, which transfer a fatty acyl group from a phospholipid to the amino group of a phosphatidylethanolamine (B1630911) (PE), forming N-acyl-phosphatidylethanolamine (NAPE). NAPE can then be hydrolyzed by a specific phospholipase D to yield the corresponding N-acyl amino acid. While this pathway is well-documented for N-acylethanolamines, similar mechanisms are thought to exist for other NAAAs.

Additionally, enzymes from the GCN5-related N-acetyltransferase (GNAT) superfamily are being investigated for their potential role in the acyl-CoA-dependent production of NAAAs. frontiersin.org The diversity of fatty acids and amino acids that can be combined suggests the potential for a vast number of different NAAAs, each with potentially unique biological functions. nih.gov

Table 1: Examples of Endogenously Occurring N-Acyl Amino Acids and Their Biological Sources

| N-Acyl Amino Acid | Biological Source |

| N-arachidonoyl glycine (B1666218) | Mammalian brain |

| N-oleoyl alanine (B10760859) | Mammalian tissues |

| N-palmitoyl glycine | Mammalian skin and lung |

| N-stearoyl tyrosine | Mammalian brain |

| N-acyl homoserine lactones | Gram-negative bacteria |

Enzymatic Biotransformations and Metabolic Fate of N-Acylated Amino Acid Esters

The biological activity of N-acyl amino acids is tightly regulated by their synthesis and degradation. The primary route for the catabolism of many NAAAs is hydrolysis by the enzyme fatty acid amide hydrolase (FAAH). researchgate.net This enzyme breaks the amide bond, releasing the constituent fatty acid and amino acid. The activity of FAAH is crucial in controlling the levels and signaling duration of these molecules.

In addition to FAAH, other hydrolases may be involved in the degradation of specific NAAAs. frontiersin.org The metabolic fate of the ester group in N-acylated amino acid esters, such as the ethoxy group in N-(1-ethoxy-1-oxopentan-2-yl)alanine, would likely involve esterases that hydrolyze the ester to the corresponding carboxylic acid. This would be a critical step in its metabolism, potentially altering its biological activity and solubility. The resulting N-acyl amino acid could then be further metabolized by FAAH or other amidases.

Ecological Roles of N-Acylated Amino Acid Derivatives in Microbial Communities (e.g., Marine Bacteria Quorum Sensing)

In the microbial world, N-acylated amino acid derivatives, particularly N-acyl homoserine lactones (AHLs), play a crucial role in cell-to-cell communication, a process known as quorum sensing. nih.govnih.gov Quorum sensing allows bacteria to coordinate their gene expression and behavior in a population density-dependent manner. This coordinated action is vital for processes such as biofilm formation, virulence factor production, and bioluminescence. asm.org

AHLs are synthesized by LuxI-type enzymes and, upon reaching a threshold concentration, bind to LuxR-type transcriptional regulators to modulate gene expression. nih.gov The length and modification of the acyl chain of the AHL can vary, providing specificity to the signaling system. This intricate communication network is fundamental to the success of many bacterial communities, including those in marine environments. The study of these signaling molecules is a promising area for the development of novel antimicrobial strategies that disrupt bacterial communication rather than directly killing the cells. While not an AHL, the fundamental structure of an N-acylated amino acid suggests a potential for N-(1-ethoxy-1-oxopentan-2-yl)alanine to interact with these microbial signaling pathways, although this remains to be experimentally verified.

Research into Broader Biological Functions of N-Acyl Amino Acids as Signaling Molecules

The biological functions of N-acyl amino acids are extensive and continue to be an active area of research. Beyond their role in microbial communication, NAAAs have been shown to be involved in a variety of physiological processes in mammals. nih.gov For instance, different N-acyl alanines have demonstrated anti-inflammatory and antiproliferative effects in vitro. researchgate.net

Some NAAAs have been found to interact with G protein-coupled receptors and ion channels, modulating neuronal activity and other cellular responses. nih.gov For example, certain N-acyl amino acids can influence pain perception, appetite, and energy metabolism. The structural similarity of some NAAAs to endocannabinoids has led to investigations of their effects on the cannabinoid system, although many act through distinct pathways. nih.gov The diverse biological activities of this class of molecules suggest that N-(1-ethoxy-1-oxopentan-2-yl)alanine could potentially have roles in cellular signaling, though specific functions are yet to be determined.

Q & A

Basic Research Questions

Q. What synthetic routes and characterization methods are recommended for N-(1-ethoxy-1-oxopentan-2-yl)alanine?

- Methodological Answer : The compound can be synthesized via esterification of L-alanine with ethyl oxopentanoate derivatives under alkaline conditions. Characterization typically involves nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemical determination. Refinement of crystallographic data can utilize the SHELX suite (e.g., SHELXL) to resolve atomic positions and bond geometries .

Q. How can the crystal structure of this alanine derivative be validated for publication-quality data?

- Methodological Answer : High-resolution X-ray diffraction data should be collected using synchrotron radiation or a high-flux laboratory source. Structure refinement via SHELXL is recommended, leveraging its robust algorithms for handling disordered solvent molecules and anisotropic displacement parameters. Validation tools like the Cambridge Structural Database (CSD) or PLATON should be used to check for crystallographic anomalies .

Advanced Research Questions

Q. How might N-(1-ethoxy-1-oxopentan-2-yl)alanine be applied to study N-terminal sequence impacts on translation initiation?

- Methodological Answer : Incorporate the compound into synthetic peptides or fusion proteins to mimic N-terminal alanine-rich (NTAR) sequences. Use luciferase reporter assays (e.g., ffLuc) under the control of Kozak sequences to measure translation efficiency. Compare results with native NTAR-containing proteins (e.g., ERK1/2) to assess if the ethoxy-oxopentyl modification enhances or disrupts ribosome pausing and start codon selection .

Q. What experimental strategies resolve contradictions when observed start codon selection data conflict with NTAR mechanistic predictions?

- Methodological Answer : Perform ribosome profiling to map ribosome occupancy near the start codon. Combine with site-directed mutagenesis of the compound’s binding site or adjacent Kozak sequences (e.g., replacing GCG codons with GCC). Use immunoblotting to quantify leaky scanning products and control for off-target effects. Cross-validate findings using orthogonal methods like in vitro translation systems .

Q. How does the compound’s steric and electronic structure influence interactions with ribosomal pre-initiation complexes (PICs)?

- Methodological Answer : Employ molecular docking simulations with cryo-EM-derived ribosome structures to predict binding affinities. Validate hypotheses using surface plasmon resonance (SPR) to measure kinetics of PIC interactions. Functional assays, such as toe-printing or polysome profiling, can correlate structural modifications with translational efficiency .

Q. Can this compound enhance synthetic biology applications requiring precise protein expression?

- Methodological Answer : Engineer synthetic genes with the compound integrated into N-terminal sequences. Test in mammalian expression vectors (e.g., CMV or weak IRES-driven systems) to evaluate if the ethoxy group reduces leaky scanning. Compare expression levels via quantitative Western blotting and assess fidelity using frameshift luciferase reporters .

Data Analysis & Interpretation

Q. How can codon rarity and tRNA availability be modeled when studying this compound’s effects on translation kinetics?

- Methodological Answer : Use codon adaptation index (CAI) tools to predict tRNA channeling efficiency. Combine with ribosome footprinting to identify pauses caused by rare codons (e.g., GCG vs. GCC for alanine). Compare with proteomics data to correlate translation speed with protein yield .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound on ERK1/2-like signaling outputs?

- Methodological Answer : Employ nonlinear regression models (e.g., Hill equation) to fit dose-response curves for ERK activation (measured via GAL4-ELK/Luc systems). Use ANOVA with post-hoc tests to compare mutant vs. wild-type constructs. Include bootstrapping to account for variability in Western blot quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.